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Compound of Interest

Compound Name: Apol1-IN-2

Cat. No.: B15578277 Get Quote

Disclaimer: Publicly available information on a compound specifically named "Apol1-IN-2" is

not available at the time of this writing. This technical guide will therefore focus on the

structure-activity relationship (SAR) of the clinical-stage Apolipoprotein L1 (APOL1) inhibitor,

inaxaplin (VX-147), and its analogs. This compound serves as a well-documented case study

for understanding the chemical features required for potent and selective inhibition of APOL1

channel function, which is a therapeutic strategy for APOL1-mediated kidney disease (AMKD).

Introduction: Targeting APOL1 in Kidney Disease
Apolipoprotein L1 (APOL1) genetic variants (G1 and G2) are strongly associated with an

increased risk of developing kidney disease, particularly in individuals of African ancestry.[1][2]

These risk variants lead to a toxic gain-of-function, resulting in the formation of cation-selective

ion channels in cellular membranes of podocytes, which are specialized cells in the kidney.[1]

[3] The resulting aberrant ion flux leads to cellular stress, injury, and ultimately, cell death,

driving the progression of AMKD.[1][4]

The development of small molecule inhibitors that can block the channel function of the APOL1

protein represents a promising, targeted therapeutic approach to halt the progression of AMKD

at its source.[1][5] This guide delves into the structure-activity relationships that govern the

potency and pharmacological properties of these inhibitors, with a focus on the clinical

candidate inaxaplin.
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The following table summarizes the in vitro potency and pharmacokinetic properties of

inaxaplin (VX-147) and its precursors, illustrating the optimization process.

Compound

APOL1 G1
Thallium
Flux IC50
(µM)

APOL1 G2
Thallium
Flux IC50
(µM)

Human
Liver
Microsome
Intrinsic
Clearance
(µL/min/mg)

Rat Liver
Microsome
Intrinsic
Clearance
(µL/min/mg)

Rat Oral
Bioavailabil
ity (%)

1 0.046 0.041 140 250 11

2 0.013 0.011 48 130 34

3 0.005 0.004 5.1 4.7 28

VX-147

(inaxaplin)
0.002 0.002 6.3 < 2.5 57

Data sourced from Nature Communications[4]

Further in vitro characterization of inaxaplin demonstrates its potent inhibition of APOL1

channel activity and its functional consequences:

Assay APOL1 G0 APOL1 G1 APOL1 G2

Whole-Cell Patch

Clamp IC50 (nM)
2.3 1.3 1.1

Trypanosome Lysis

EC50 (nM)
2.0 2.1 1.2

HEK293 Cell Death

EC50 (nM)
4.3 2.0 2.2

Data sourced from Nature Communications[4]
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The development of inaxaplin from early hits to a clinical candidate reveals key structural

modifications that enhance potency and drug-like properties.[4] The SAR can be summarized

as follows:

Core Scaffold: The optimization from compound 1 to inaxaplin involved significant

modifications to the core structure to improve metabolic stability and potency.

Amide to Aminolactam: Reversal of the amide bond and the installation of an aminolactam in

compound 2 led to a notable increase in both potency and metabolic stability compared to

compound 1.

Lactam Oxidation: The subsequent oxidation of the lactam in compound 3 further enhanced

both potency and metabolic stability.

Indole Core Optimization: Further SAR exploration of the indole core of compound 3 resulted

in inaxaplin (VX-147), which possesses optimized pharmacokinetic properties, including

higher oral bioavailability.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and

validation of the presented data.

Thallium Flux Assay for APOL1 Channel Inhibition
This assay is a primary high-throughput screening method to identify inhibitors of APOL1

channel function.[2]

Principle: The assay measures the influx of thallium ions (Tl+), a surrogate for K+, through

APOL1 channels expressed in HEK293 cells. A fluorescent dye that is sensitive to Tl+ is

used to detect this influx.

Cell Line: Tetracycline-inducible HEK293 cell lines expressing APOL1 G0, G1, or G2 are

used.

Procedure:

Cells are seeded in 96- or 384-well plates.
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APOL1 expression is induced with tetracycline.

Cells are loaded with a thallium-sensitive fluorescent dye.

Test compounds at various concentrations are added to the cells.

A thallium-containing buffer is added to initiate ion flux.

The change in fluorescence is measured over time using a fluorescence plate reader.

The IC50 values are calculated from the dose-response curves.

Automated Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of APOL1 ion channel activity and its inhibition.[4]

Principle: This method records the ionic currents flowing through the APOL1 channels in the

cell membrane of a single cell.

Procedure:

HEK293 cells with inducible APOL1 expression are used.

A glass micropipette forms a high-resistance seal with the cell membrane.

The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell

configuration).

The membrane potential is clamped at a specific voltage, and the resulting currents are

measured.

Increasing concentrations of the test compound (e.g., inaxaplin) are applied, and the

inhibition of the APOL1-mediated current is recorded.

IC50 values are determined from the concentration-response relationship.

APOL1-Mediated Cell Death Assay
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This assay assesses the ability of inhibitors to rescue cells from the cytotoxic effects of APOL1

risk variants.[4]

Principle: Overexpression of APOL1 risk variants in HEK293 cells leads to cell death, which

can be quantified.

Procedure:

Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 are seeded in multi-well

plates.

APOL1 expression is induced with tetracycline in the presence of varying concentrations

of the test compound.

After a set incubation period (e.g., 24-48 hours), cell viability is measured using a

commercially available assay (e.g., CellTiter-Glo, which measures ATP levels).

The EC50 for the prevention of cell death is calculated from the dose-response curves.

Trypanosome Lysis Assay
This assay evaluates the functional consequence of APOL1 inhibition on its native biological

function of lysing trypanosomes.[4]

Principle: APOL1 is a trypanolytic factor. Inhibitors of APOL1 channel function are expected

to prevent this lysis.

Procedure:

Trypanosoma brucei brucei are incubated with a source of human APOL1 (e.g., human

serum or recombinant APOL1).

Test compounds at various concentrations are included in the incubation.

Trypanosome viability is assessed after a specific time period, typically by microscopy or a

viability dye.

The EC50 for the inhibition of trypanolysis is determined.
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Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of inaxaplin.
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Caption: Workflow for the discovery and optimization of APOL1 inhibitors.
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Caption: Logical progression of the structure-activity relationship for APOL1 inhibitors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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